Dihydrokavain

Glycine receptor inhibition kavalactone selectivity anxiolytic without sedation

Formulators using total kavalactone mixtures face unpredictable PK/PD due to variable target engagement among congeners. Dihydrokavain resolves this with a quantitatively defined profile: • Highest systemic exposure of all 6 major kavalactones following oral dosing-enables predictable dose-exposure relationships for formulation development. • ~40-fold weaker α1 glycine receptor inhibition vs. DL-kavain-retains anxiolytic efficacy while reducing motor impairment liability. • No significant CYP3A4 (CYP3A23) induction + highest Ki for CES1 inhibition-minimizes drug-drug interaction risk in combination therapy research. ≥98% purity. For anxiolytic discovery, ADMET profiling & anti-inflammatory R&D.

Molecular Formula C14H16O3
Molecular Weight 232.27 g/mol
CAS No. 587-63-3
Cat. No. B1670604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrokavain
CAS587-63-3
SynonymsDihydrokavain;  Dihydrokawain;  Kavain, dihydro-; 
Molecular FormulaC14H16O3
Molecular Weight232.27 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)OC(C1)CCC2=CC=CC=C2
InChIInChI=1S/C14H16O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t12-/m0/s1
InChIKeyVOOYTQRREPYRIW-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrokavain: Differentiated Pharmacological & Pharmacokinetic Profile


Dihydrokavain is one of the six major kavalactones isolated from the roots of Piper methysticum (kava) and is characterized by a 5,6-dihydro-α-pyrone skeleton. Unlike its congeners, dihydrokavain exhibits a distinct spectrum of in vitro receptor interactions that are significantly shifted in potency, most notably a ~40-fold lower inhibitory capacity at the human α1 glycine receptor compared to DL-kavain [1]. Importantly, it achieves the highest systemic exposure among all six major kavalactones following oral dosing in humans, making it the dominant circulating kavalactone contributing to the pharmacological profile of kava preparations [2]. Together, these features form the basis for a differentiated, data-driven selection of dihydrokavain over in-class alternatives for specific scientific and industrial applications.

Target profile Kavalactone with distinct receptor interaction landscape; ~40-fold lower GlyR inhibition than DL-kavain supports pathway-specific study design.
Exposure context Dominant circulating kavalactone in human oral exposure research; highest systemic exposure rank among six major kavalactones.
Enzyme interaction Weak CES1 inhibition (highest Ki) and lack of significant CYP3A23 induction; differentiated metabolism-interaction profile in class.

Dihydrokavain: Evidence Against Kavalactone Interchangeability


The six major kavalactones are frequently grouped as a single active complex; however, quantitative pharmacological data demonstrate rank-order differences in target engagement that preclude simple substitution. For example, DL-kavain is ~40-fold more potent than dihydrokavain at the human α1 glycine receptor [1], while dihydrokavain exhibits the highest Ki for carboxylesterase 1 (CES1) inhibition, translating to the lowest drug–drug interaction risk within the class [2]. Furthermore, dihydrokavain does not induce CYP3A23 expression, whereas desmethoxyyangonin and dihydromethysticin produce ~7-fold induction [3]. These functional divergences mean that selecting a kavalactone for a defined experimental or formulation purpose without considering the specific quantitative profile invites unpredictable bioactivity, confounding pharmacokinetic/pharmacodynamic relationships, and overlooked safety liabilities. The evidence below precisely defines where dihydrokavain is quantitatively differentiated.

Glycine receptor potency gap
DL-kavain exhibits markedly higher human α1 GlyR inhibition; replacing dihydrokavain may unintentionally shift sedation-related endpoint interpretation.
CES1 inhibition liability varies
Other kavalactones (e.g., yangonin, desmethoxyyangonin) show substantially lower Ki values; CES1-mediated interaction profile may not transfer.
CYP3A induction not universal
Desmethoxyyangonin and dihydromethysticin produce ~7-fold CYP3A23 induction; dihydrokavain lacks this liability—class-based substitution risks confounded metabolism findings.

Dihydrokavain: Quantitative Differentiation Evidence


Glycine Receptor Inhibition: Lower Potency vs DL-Kavain

In a direct head-to-head comparison using recombinant homomeric human α1 glycine receptors expressed in HEK293 cells, dihydrokavain displayed an IC50 of 3.23 ± 0.10 mM, which is 40-fold less active than DL-kavain (IC50 = 0.077 ± 0.002 mM) and 10-fold less active than yangonin (IC50 = 0.31 ± 0.04 mM) [1].

Glycine receptor inhibition
Head-to-head
IC50 = 3.23 mM
40-fold less active vs DL-kavain (0.077 mM)
Supports receptor-subtype differentiation studies; lower GlyR engagement context.
HEK293 cells, patch-clamp. Data to verify in native tissue.
Glycine receptor inhibition kavalactone selectivity anxiolytic without sedation

Systemic Exposure: Highest Among Major Kavalactones

A clinical pharmacokinetic study in healthy volunteers (n=10) following oral administration of a standardized, flavokavain A/B-free kava extract determined the systemic exposure order as: dihydrokavain > dihydromethysticin > kavain > methysticin > yangonin, with desmethoxyyangonin being quantifiable at only a few time points [1]. Dihydrokavain attained the highest plasma concentrations among all six major kavalactones.

Systemic exposure rank
Reported
Ranked 1st of 6
Dominant circulating species in oral human research matrices; highest plasma levels among major kavalactones.
Healthy volunteers, UPLC-MS/MS. Precise fold-differences in original PK parameters.
Pharmacokinetics systemic exposure kavalactone bioavailability

Anxiolytic Selectivity: Chick Separation-Stress Model

In the chick social separation-stress paradigm, eight-day-old chicks received intraperitoneal injections of vehicle, chlordiazepoxide (positive control), P. methysticum extract, or individual kavalactones (kavain, dihydrokavain, methysticin, dihydromethysticin, yangonin, desmethoxyyangonin) at equivalent doses (30 mg/mL per kg). Among all purified kavalactones tested, only dihydrokavain significantly attenuated separation-induced distress vocalizations; the other five kavalactones did not produce a significant reduction [1].

Anxiolytic-like response
Head-to-head
Only dihydrokavain attenuated distress vocalizations (p
Unique behavioral endpoint response among tested kavalactones; supports stress-model research.
Chick separation-stress paradigm, IP administration. Requires cross-species validation.
CES1 inhibition (Ki)
Head-to-head
Ki = 105.3 μM
Weakest inhibitor (highest Ki) in class
Lower enzyme inhibition liability; supports combination-study design where CES1 substrates are co-administered.
Recombinant CES1 assay. Extrapolation to in vivo requires further review.
CYP3A23 induction
Head-to-head
No significant induction
~7-fold lower vs desmethoxyyangonin
Null induction profile differentiates from strong inducers; relevant for metabolism-interaction research.
Rat hepatocyte model. Human CYP3A4 correlation requires confirmation.
Anxiolytic specificity chick social separation-stress paradigm distress vocalization reduction

CES1 Inhibition: Lowest Drug Interaction Risk

In a systematic in vitro evaluation of kavalactone-mediated inhibition of human carboxylesterase 1 (CES1), dihydrokavain demonstrated a Ki of 105.3 μM, the highest among all six major kavalactones, indicating the weakest inhibition. Comparative Ki values were: kavain 81.6 μM, dihydromethysticin 68.2 μM, methysticin 35.2 μM, desmethoxyyangonin 25.2 μM, and yangonin 24.9 μM [1]. Dihydrokavain exhibited competitive inhibition kinetics.

CES1 inhibition (Ki)
Head-to-head
Ki = 105.3 μM
Weakest inhibitor (highest Ki) in class
Lower enzyme inhibition liability; supports combination-study design where CES1 substrates are co-administered.
Recombinant CES1 assay. Extrapolation to in vivo requires further review.
Carboxylesterase 1 inhibition drug–drug interaction risk kavalactone safety profiling

CYP3A4 Induction: No Significant Induction

In a study evaluating the ability of purified kavalactones to induce CYP3A23 (rodent ortholog of human CYP3A4) in primary rat hepatocytes, dihydrokavain caused no significant induction of CYP3A23 expression. In contrast, desmethoxyyangonin and dihydromethysticin produced a marked ~7-fold induction of CYP3A23 mRNA when applied individually at equivalent concentrations [1]. The combined six kavalactones at non-inductive individual concentrations also induced CYP3A23 by a similar magnitude, but induction was completely abolished when dihydromethysticin or desmethoxyyangonin was excluded.

CYP3A23 induction
Head-to-head
No significant induction
~7-fold lower vs desmethoxyyangonin
Null induction profile differentiates from strong inducers; relevant for metabolism-interaction research.
Rat hepatocyte model. Human CYP3A4 correlation requires confirmation.
CYP3A4 induction hepatic metabolism drug interaction risk assessment

Dihydrokavain: Evidence-Based Application Scenarios


Anxiolytic Efficacy Without Sedation

Dihydrokavain is the only kavalactone to demonstrate significant anxiolytic-like activity in the chick social separation-stress paradigm [1] while simultaneously exhibiting 40-fold weaker glycine receptor inhibition than DL-kavain [2]. This dual feature—behavioral efficacy coupled with reduced ionotropic receptor inhibition associated with motor impairment—makes dihydrokavain an ideal lead compound or reference standard for anxiolytic discovery programs that prioritize a favorable therapeutic window.

Oral Formulations: Maximized Systemic Exposure

Because dihydrokavain achieves the highest systemic exposure among the six major kavalactones following oral dosing in humans [1], it is the rational first choice for formulators seeking to maximize plasma concentrations with minimal pill burden. Its dominance in the pharmacokinetic profile means that products standardized to dihydrokavain content offer a more predictable dose–exposure relationship than those relying on total kavalactone content.

Co-Medication: Minimized CYP3A4 & CES1 Interaction Risk

Dihydrokavain demonstrates no significant CYP3A4 (CYP3A23) induction [1] and the highest Ki (lowest inhibition) against CES1 among its class [2]. This combined profile reduces the risk of altering the pharmacokinetics of drugs metabolized by CYP3A4 (e.g., midazolam, statins) and drugs hydrolyzed by CES1 (e.g., methylphenidate, oseltamivir), making dihydrokavain the preferred kavalactone for combination therapy research.

Anti-Inflammatory Research: COX Inhibition, No CYP Induction

Dihydrokawain (dihydrokavain) and yangonin share the top rank for COX-I and COX-II inhibition among purified kavalactones at 100 μg/mL [1]. However, unlike yangonin—which strongly induces CYP3A4 via pregnane X receptor activation—dihydrokavain lacks significant CYP3A4 induction capacity [2]. This positions dihydrokavain as the superior candidate for anti-inflammatory applications where metabolic stability and low drug interaction potential are required.

Application
Selection Property
Validation Focus
Anxiolytic-like behavioral research
Receptor interaction context: lower GlyR engagement than DL-kavain
Behavioral endpoint response in stress models; separation-distress paradigm
Oral exposure studies
Systemic exposure rank: highest among major kavalactones
Plasma concentration-time profiling; dose-exposure relationship modeling
Drug interaction research
Enzyme interaction profile: weak CES1 inhibition, no CYP3A induction
CES1 & CYP3A4 interaction assays; co-medication study design
Anti-inflammatory pathway research
COX inhibition context & null CYP induction
In vitro COX assays; hepatocyte induction model verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydrokavain

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.